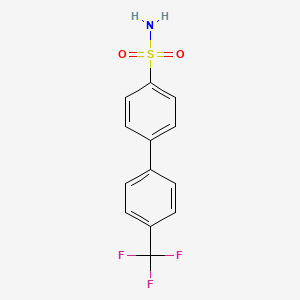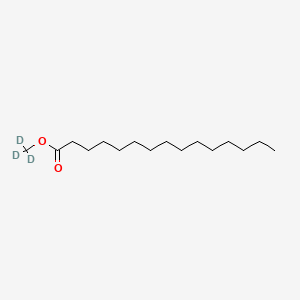![molecular formula C20H22N2O4 B13409881 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is an organic compound that features a benzoimidazole core substituted with a 3,4-dimethoxybenzyl group and a 2-methyl-propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 3,4-dimethoxybenzyl group: This step often involves a Friedel-Crafts alkylation reaction, where the benzoimidazole is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-methyl-propionic acid moiety: This can be accomplished through a nucleophilic substitution reaction, where the benzoimidazole derivative is treated with 2-methyl-propionic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the 3,4-dimethoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Lewis acids such as aluminum chloride are used for Friedel-Crafts alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Various substituted benzoimidazole derivatives depending on the electrophile used.
科学的研究の応用
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzoimidazole core can interact with enzymes or receptors, modulating their activity. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity, while the 2-methyl-propionic acid moiety can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid: Lacks the 2-methyl group, which may affect its biological activity and solubility.
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-butanoic acid: Contains a longer alkyl chain, potentially altering its pharmacokinetic properties.
Uniqueness
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs. The presence of the 2-methyl group can enhance its stability and binding interactions with molecular targets.
特性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-13(20(23)24)12-22-16-7-5-4-6-15(16)21-19(22)11-14-8-9-17(25-2)18(10-14)26-3/h4-10,13H,11-12H2,1-3H3,(H,23,24) |
InChIキー |
HFUWLJHUWPHITE-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
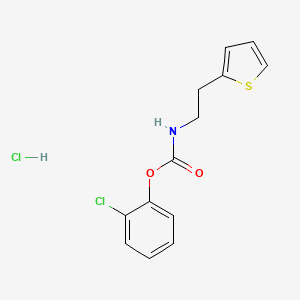

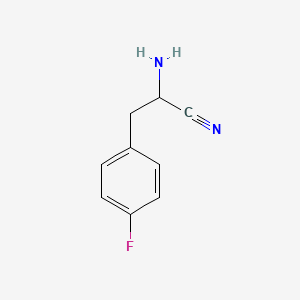

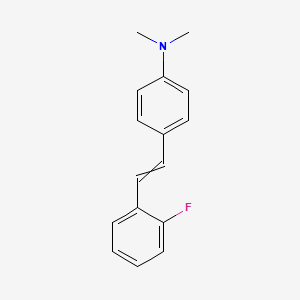
![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
